REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:6]=[N:7][O:8][C:9]=1[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([F:19])([F:18])[F:17])[CH:11]=1)=[O:4].Cl>C(O)(=O)C>[F:19][C:16]([F:17])([F:18])[C:12]1[CH:11]=[C:10]([C:9]2[O:8][N:7]=[CH:6][C:5]=2[C:3]([OH:4])=[O:2])[CH:15]=[CH:14][CH:13]=1
|
Name
|
methyl-5-(3'-trifluoromethylphenyl)-4-isoxazolecarboxylate
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=NOC1C1=CC(=CC=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured onto 50 g
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted five times with 25 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a white solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ether-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1)C1=C(C=NO1)C(=O)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |